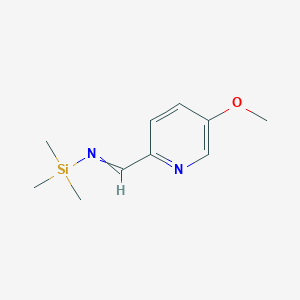![molecular formula C6H14N2O4 B12613530 Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-90-8](/img/structure/B12613530.png)
Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring multiple hydroxyl groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- typically involves the reaction of urea with ethylene oxide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it a promising candidate for drug development and delivery systems.
Industry
In industrial applications, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is used as a stabilizer, emulsifier, and additive in various formulations. Its ability to enhance the properties of materials, such as polymers and coatings, makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with molecular targets, such as proteins, enzymes, and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s biological activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-hydroxyethyl)-
- Urea, N’-[2-hydroxy-1-(hydroxymethyl)ethyl]-
- Urea, N,N’-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- stands out due to its unique combination of hydroxyl groups and urea moiety. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
885024-90-8 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(1,3-dihydroxypropan-2-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C6H14N2O4/c9-2-1-7-6(12)8-5(3-10)4-11/h5,9-11H,1-4H2,(H2,7,8,12) |
InChI Key |
WGFQARDLDGTVKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)

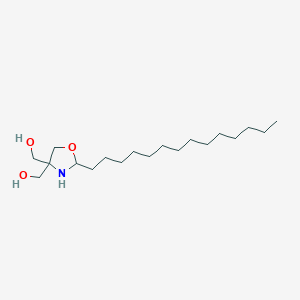
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
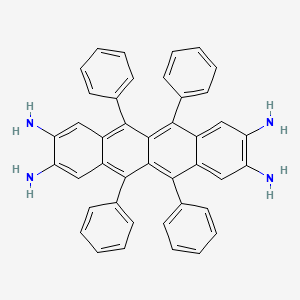
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
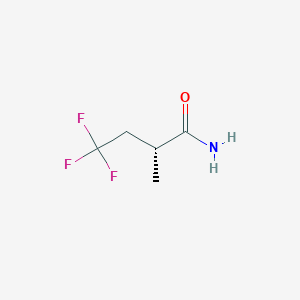
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
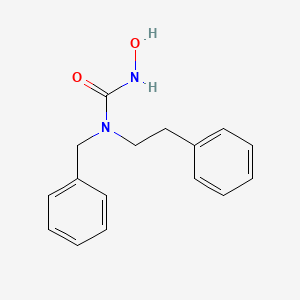
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
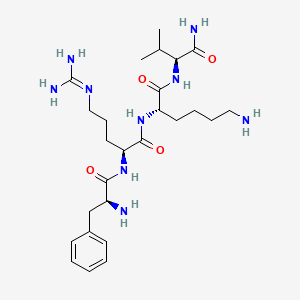
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
